1-(3-Amino-4-nitrophenyl)ethanone
Overview
Description
1-(3-Amino-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3. It features an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, which is further connected to an ethanone group (a two-carbon chain with a carbonyl group). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-nitrophenyl)ethanone can be synthesized through several methods, including:
Nitration and Amination: Starting with 1-(4-nitrophenyl)ethanone, the nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl), followed by nitration to introduce the nitro group.
Direct Amination: Direct amination of 1-(4-nitrophenyl)ethanone using ammonia (NH3) under high pressure and temperature conditions can also yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to meet commercial standards.
Chemical Reactions Analysis
1-(3-Amino-4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso group (-NO) or a nitrate ester.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 1-(3,4-diaminophenyl)ethanone.
Substitution Reactions: The compound can undergo electrophilic substitution reactions, such as halogenation, where a halogen atom replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or nitric acid (HNO3) are used.
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or hydrogen (H2) in the presence of a catalyst are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Diaminophenyl derivatives.
Substitution Products: Halogenated derivatives of the compound.
Scientific Research Applications
1-(3-Amino-4-nitrophenyl)ethanone has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is used in biochemical studies to investigate the effects of nitro and amino groups on biological systems.
Industry: It is used in the production of pigments, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 1-(3-Amino-4-nitrophenyl)ethanone exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1-(4-nitrophenyl)ethanone
1-(3-nitrophenyl)ethanone
1-(2-nitrophenyl)ethanone
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Properties
IUPAC Name |
1-(3-amino-4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMSRDUCNVNEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563742 | |
Record name | 1-(3-Amino-4-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79127-41-6 | |
Record name | 1-(3-Amino-4-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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